Biocatalytic Production Yield: Isopentyl Octanoate Outperforms Ethyl, Isobutyl, and Butyl Octanoate by 3.4- to 164-Fold Under Optimized Enzymatic Conditions
In a head-to-head biocatalytic transesterification of coconut oil with fusel oil using Lipozyme TL IM lipase under optimized conditions (molar ratio 3.25:1 alcohol/oil, 16.7% wt enzyme loading, 160 rpm shaking speed, 62.0% average conversion, R² = 0.947), the mass yield of (iso)amyl octanoate was 49.2 mg per gram of coconut oil, compared to 14.4 mg/g for isobutyl octanoate, 9.4 mg/g for ethyl octanoate, and only 0.3 mg/g for butyl octanoate [1]. This represents a 3.4-fold advantage over isobutyl octanoate, a 5.2-fold advantage over ethyl octanoate, and a 164-fold advantage over butyl octanoate from the same reaction system. The dramatically lower yield of butyl octanoate (0.3 mg/g) renders it economically non-viable as a primary flavor ester target in coconut-oil-based biocatalytic production routes [1].
| Evidence Dimension | Mass yield of octanoate ester produced per gram of coconut oil substrate |
|---|---|
| Target Compound Data | 49.2 mg/g for (iso)amyl octanoate |
| Comparator Or Baseline | Ethyl octanoate: 9.4 mg/g; Isobutyl octanoate: 14.4 mg/g; Butyl octanoate: 0.3 mg/g |
| Quantified Difference | 3.4× vs. isobutyl octanoate; 5.2× vs. ethyl octanoate; 164× vs. butyl octanoate |
| Conditions | Lipozyme TL IM lipase, solvent-free system, coconut oil + fusel oil, molar ratio 3.25:1 (alcohol/oil), 16.7% wt enzyme, 160 rpm, 62.0% conversion |
Why This Matters
For procurement in biocatalytic natural flavor production, isopentyl octanoate delivers the highest per-gram-substrate yield among all major octanoate ester outputs, directly reducing raw material cost and improving process mass efficiency relative to alternative octanoate esters.
- [1] Sun, J., Yu, X., & Chin, K. (2012). Biocatalytic Conversion of Coconut Oil to Natural Flavor Esters Optimized with Response Surface Methodology. Journal of the American Oil Chemists' Society, 89, 1991–1998. View Source
